![molecular formula C14H14N2O6 B13211924 1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid](/img/structure/B13211924.png)
1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid is a compound that belongs to the indole family, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitro group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available indole derivatives. The synthetic route generally includes:
Protection of the indole nitrogen: The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid undergoes several types of chemical reactions:
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids in the presence of a palladium catalyst.
Common reagents used in these reactions include trifluoroacetic acid, hydrogen gas, palladium catalysts, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid involves its reactivity due to the presence of the Boc protecting group and the nitro group. The Boc group provides stability and protection to the indole nitrogen during synthetic transformations, while the nitro group can undergo reduction or substitution reactions . The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is used as a precursor to biologically active natural products like Indiacen A and B.
BOC-L-HIS (TRT)-AIB-OH: This compound is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections.
The uniqueness of this compound lies in its specific combination of functional groups, which provides versatility in synthetic applications and potential for the development of novel pharmaceuticals.
Properties
Molecular Formula |
C14H14N2O6 |
|---|---|
Molecular Weight |
306.27 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-nitroindole-2-carboxylic acid |
InChI |
InChI=1S/C14H14N2O6/c1-14(2,3)22-13(19)15-9-5-4-6-10(16(20)21)8(9)7-11(15)12(17)18/h4-7H,1-3H3,(H,17,18) |
InChI Key |
YDVCQBDTZGUBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C1C(=O)O)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


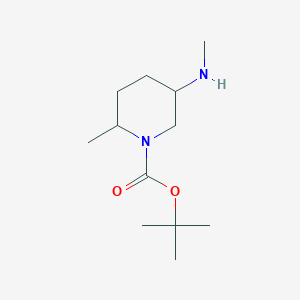
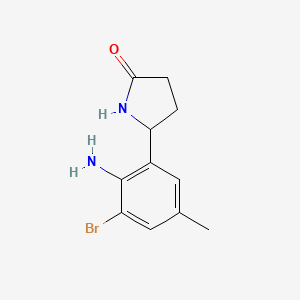
![Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13211858.png)
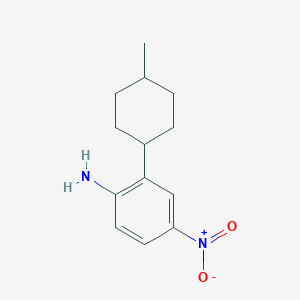
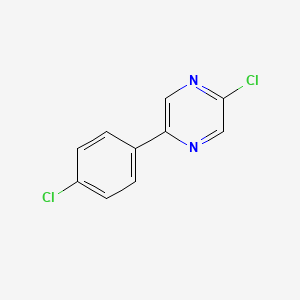
amine](/img/structure/B13211875.png)
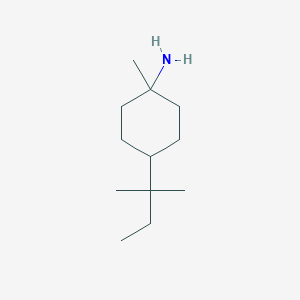

![(3S,4S)-3-[(Pentan-3-yl)amino]piperidin-4-ol](/img/structure/B13211890.png)
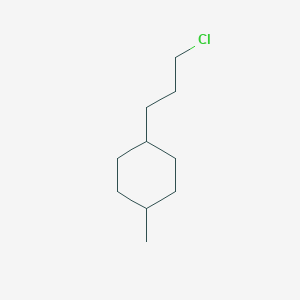
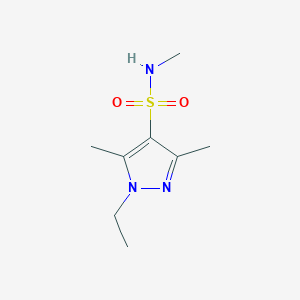
![3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13211908.png)
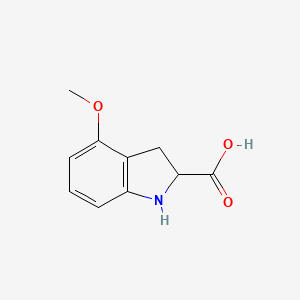
![4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13211918.png)
